2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile
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Overview
Description
2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with a 4-methylphenyl group and a pyrimidine ring with a carbonitrile group
Scientific Research Applications
2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
Target of Action
The primary target of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . This compound has been shown to inhibit AChE, suggesting potential applications in the treatment of Alzheimer’s disease .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound has been found to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE by the compound leads to an increase in acetylcholine levels, which can enhance cognitive function . This makes it a potential therapeutic agent for Alzheimer’s disease, a condition characterized by cognitive decline and memory impairment .
Biochemical Analysis
Biochemical Properties
2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile has been found to interact with various enzymes and proteins. It has been identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . The nature of these interactions involves the compound binding to these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of this compound on cells are significant. It has been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM . This suggests that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a multikinase inhibitor, it exerts its effects at the molecular level by inhibiting the activity of the CDK4/CYCLIN D1 and ARK5 kinases .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against key enzymes suggests that it could have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases, it is likely that it interacts with enzymes or cofactors in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile typically involves the reaction of 4-methylphenylpiperazine with a pyrimidine derivative under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the pyrimidine ring, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-[4-(4-Methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. Its structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-13-2-4-15(5-3-13)20-6-8-21(9-7-20)16-18-11-14(10-17)12-19-16/h2-5,11-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZFDTQEPQPUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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